

# Comparative Crystallographic Analysis of Methyl 2-(4-methylphenylsulfonamido)acetate Derivatives

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## Compound of Interest

Compound Name: Methyl 2-(4-methylphenylsulfonamido)acetate

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A comprehensive guide to the structural features of key sulfonamidoacetate derivatives, providing researchers and drug development professionals with comparative crystallographic data and detailed experimental protocols.

This guide presents a comparative analysis of the X-ray crystallographic data for derivatives of "**Methyl 2-(4-methylphenylsulfonamido)acetate**." While crystallographic data for the parent compound is not publicly available, this report focuses on two closely related and structurally significant derivatives: N-(2-Nitrophenylsulfonyl)glycine methyl ester and N-(p-Toluenesulfonyl)glycine. The structural information derived from these compounds provides valuable insights into the conformational preferences and intermolecular interactions of this class of molecules, which are of interest in medicinal chemistry and materials science.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	N-(2-Nitrophenylsulfonyl)glycine methyl ester[1]	N-(p-Toluenesulfonyl)glycine
Chemical Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>6</sub> S	C <sub>9</sub> H <sub>11</sub> NO <sub>4</sub> S
Molecular Weight	274.25 g/mol	229.25 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /c	Pcab
a (Å)	10.596(2)	9.052(2)
b (Å)	8.858(2)	11.234(2)
c (Å)	12.333(3)	19.891(4)
α (°)	90	90
β (°)	108.08(3)	90
γ (°)	90	90
Volume (Å <sup>3</sup> )	1099.3(4)	2022.0(7)
Z	4	8
R-factor	0.050	Not Reported

## Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the analyzed derivatives are crucial for reproducibility and further research.

### Synthesis and Crystallization of N-(2-Nitrophenylsulfonyl)glycine methyl ester[1]

Synthesis: ortho-Nitrobenzenesulfonyl chloride (oNBSCI) is reacted with glycine methyl ester hydrochloride in the presence of a base. While many products of this type are oily or non-crystalline solids, the glycine methyl ester derivative readily forms crystals suitable for X-ray diffraction.

Crystallization: The compound precipitates as well-formed crystals from the reaction mixture. Specific solvent systems for recrystallization to obtain single crystals suitable for X-ray diffraction were not detailed in the available literature.

## Synthesis of N-(p-Toluenesulfonyl)glycine

A common method for the synthesis of N-tosyl amino acids is the Schotten-Baumann reaction.

Materials:

- Glycine
- p-Toluenesulfonyl chloride
- Sodium hydroxide (or other suitable base)
- Water
- Hydrochloric acid (for acidification)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

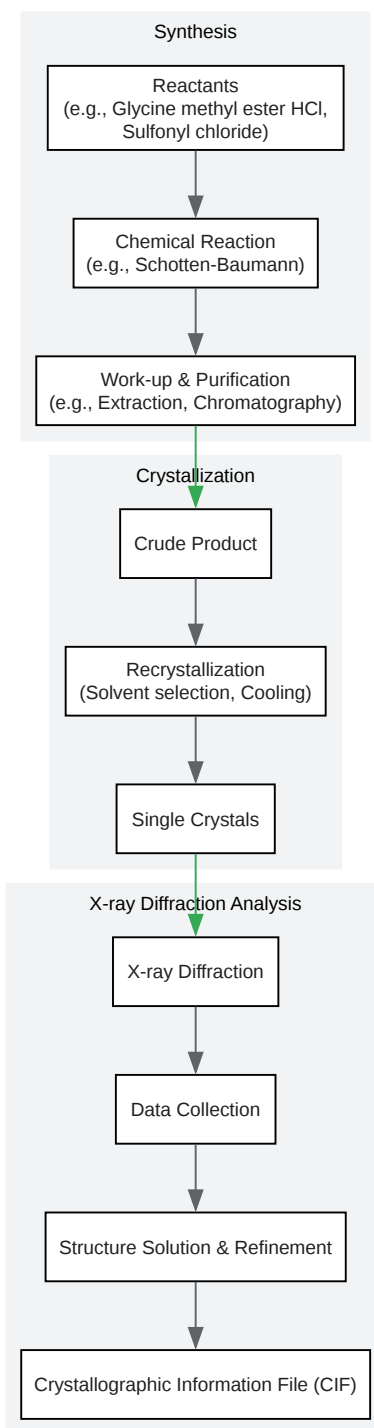
- Glycine is dissolved in an aqueous solution of sodium hydroxide.
- The solution is cooled in an ice bath.
- p-Toluenesulfonyl chloride, dissolved in a suitable organic solvent, is added dropwise to the stirring glycine solution.
- The reaction mixture is stirred for several hours, allowing the reaction to proceed.
- After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the N-(p-toluenesulfonyl)glycine.
- The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Crystallization of N-(p-Toluenesulfonyl)glycine: The crystallization of glycine and its derivatives can be influenced by factors such as pH, solvent, and the presence of additives. For N-(p-toluenesulfonyl)glycine, recrystallization from a suitable solvent system such as ethanol/water or acetone/water is a common purification method to obtain X-ray quality crystals. The process typically involves dissolving the compound in the minimum amount of hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

## Experimental Workflow

The general workflow for the synthesis, crystallization, and X-ray crystallographic analysis of these sulfonamidoacetate derivatives is depicted in the following diagram.

## Experimental Workflow for X-ray Crystallography



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Caption: General workflow from synthesis to crystallographic analysis.

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## References

- 1. researchgate.net [researchgate.net]
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